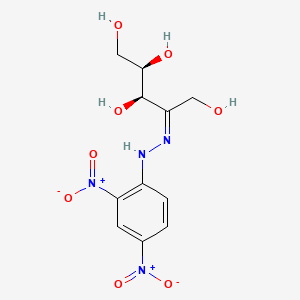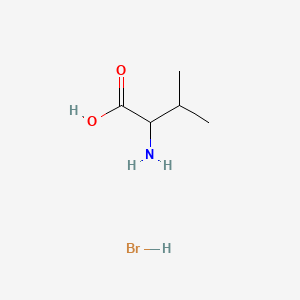
L-Valine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valine hydrobromide is a derivative of the essential amino acid L-valine, which is one of the branched-chain amino acids (BCAAs). L-Valine plays a crucial role in protein synthesis, muscle metabolism, and tissue repair. The hydrobromide form is often used in research and industrial applications due to its enhanced solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-Valine hydrobromide can be synthesized through the reaction of L-valine with hydrobromic acid. The process typically involves dissolving L-valine in water, followed by the addition of hydrobromic acid. The reaction mixture is then heated to facilitate the formation of this compound, which is subsequently crystallized out of the solution.
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. Microorganisms such as Corynebacterium glutamicum are genetically engineered to overproduce L-valine, which is then harvested and reacted with hydrobromic acid to form the hydrobromide salt .
Analyse Chemischer Reaktionen
Types of Reactions: L-Valine hydrobromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form amino alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products:
Oxidation: Keto acids.
Reduction: Amino alcohols.
Substitution: Various substituted valine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
L-Valine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential in treating muscle wasting diseases and enhancing muscle recovery.
Industry: Used in the production of pharmaceuticals, cosmetics, and as a nutritional supplement in animal feed.
Wirkmechanismus
L-Valine hydrobromide exerts its effects primarily through its role as a precursor in protein synthesis. It stimulates the mTOR pathway, which is crucial for muscle protein synthesis and growth. Additionally, L-valine is known to stimulate the release of glucagon-like peptide 1 (GLP-1) through the closure of ATP-sensitive potassium channels and the opening of voltage-gated calcium channels .
Vergleich Mit ähnlichen Verbindungen
- L-Valine hydrochloride
- L-Valine methyl ester hydrochloride
- L-Valine potassium nitrate
Comparison: L-Valine hydrobromide is unique due to its enhanced solubility and stability compared to other L-valine derivatives. This makes it particularly useful in industrial and research applications where these properties are advantageous .
This compound stands out for its versatility and effectiveness in various scientific and industrial applications, making it a valuable compound in the field of amino acid research and application.
Eigenschaften
CAS-Nummer |
17585-73-8 |
|---|---|
Molekularformel |
C5H12BrNO2 |
Molekulargewicht |
198.06 g/mol |
IUPAC-Name |
2-amino-3-methylbutanoic acid;hydrobromide |
InChI |
InChI=1S/C5H11NO2.BrH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H |
InChI-Schlüssel |
GQIZXPHUNHLYLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)O)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14717415.png)
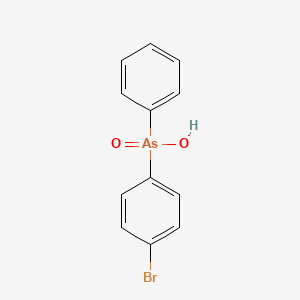

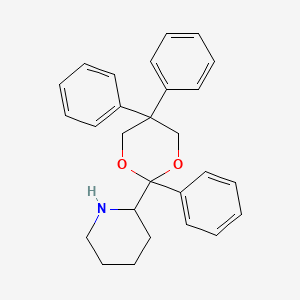
![N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B14717425.png)
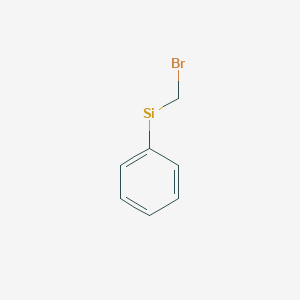
![1',3'-Dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione](/img/structure/B14717445.png)
![5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14717465.png)
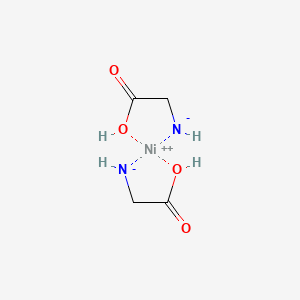
![4-[(2Z)-2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B14717479.png)


